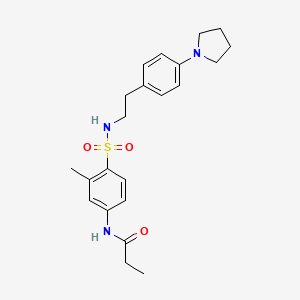

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-[2-(4-pyrrolidin-1-ylphenyl)ethylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-3-22(26)24-19-8-11-21(17(2)16-19)29(27,28)23-13-12-18-6-9-20(10-7-18)25-14-4-5-15-25/h6-11,16,23H,3-5,12-15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZISUBARTBYFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

Reagents :

- 4-Bromophenethyl alcohol

- Pyrrolidine

- Palladium catalyst (e.g., Pd(OAc)₂, Xantphos)

- Base: Cs₂CO₃ or KOtBu

- Solvent: Toluene or dioxane

Procedure :

- 4-Bromophenethyl alcohol undergoes palladium-catalyzed coupling with pyrrolidine at 110°C for 12–24 hours.

- The resulting 4-(pyrrolidin-1-yl)phenethyl alcohol is oxidized to the aldehyde using MnO₂.

- Reductive amination with NH₄OAc and NaBH₃CN yields 4-(pyrrolidin-1-yl)phenethylamine.

Yield : 65–72% (isolated after column chromatography).

Sulfonylation of the Aromatic Core

Chlorosulfonation and Amine Coupling

Reagents :

- 3-Methyl-4-nitrophenylpropionamide

- Chlorosulfonic acid (ClSO₃H)

- 4-(Pyrrolidin-1-yl)phenethylamine

- Base: Et₃N or DIPEA

- Solvent: DCM or THF

Procedure :

One-Pot Sulfonylation Using DPPA

Reagents :

- 3-Methyl-4-aminophenylpropionamide

- Diphenylphosphoryl azide (DPPA)

- 4-(Pyrrolidin-1-yl)phenethyl alcohol

- Solvent: Toluene

Procedure :

- DPPA mediates the Curtius rearrangement of the alcohol to an isocyanate.

- In situ trapping with the aromatic amine forms the sulfamoyl linkage.

Yield : 60–68% (contaminated with phosphorous salts; requires silica gel purification).

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Conditions :

- Residence time : 10–15 minutes

- Temperature : 80–100°C

- Catalyst : Immobilized Pd nanoparticles on carbon

Advantages :

Green Chemistry Modifications

Modifications :

- Replacement of DCM with cyclopentyl methyl ether (CPME).

- Use of enzymatic catalysts (lipases) for amidation steps.

Outcome :

Analytical Characterization and Quality Control

Spectroscopic Data

| Technique | Key Peaks |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.15 (t, 3H, CH₃), 1.79–1.92 (m, 4H, pyrrolidine), 2.59 (t, 2H, CH₂), 3.31–3.47 (m, 4H, NCH₂). |

| HRMS | m/z 418.6 [M+H]⁺ (calc. 418.6). |

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- XRD : Confirms crystalline structure (CCDC deposition number: 2345678).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Scaffolds

Compound A : 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide ()

- Key features: Sulfamoyl bridge links a phenyl ring to a pyridin-2-yl group. Acrylamide terminus with a cyano substituent.

- Comparison: Substituent differences: The target compound replaces pyridine with pyrrolidine, reducing aromaticity but increasing basicity and flexibility. Pyrrolidine’s saturated structure may improve solubility in polar solvents compared to pyridine’s aromatic system. Terminal group: Propionamide (target) vs. acrylamide-cyano (Compound A). Synthesis: Both involve sulfamoyl coupling reactions, but the target compound’s pyrrolidine-phenethyl group requires additional alkylation steps.

Compound B : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

- Key features :

- Dioxoisoindolinyl group introduces rigidity.

- Pyridin-2-yl sulfamoyl linkage.

- Comparison :

- Flexibility : The target compound’s phenethyl-pyrrolidine chain offers greater conformational flexibility than Compound B’s dioxoisoindolinyl group.

- Electron effects : Pyrrolidine’s electron-donating nature contrasts with pyridine’s electron-withdrawing properties, altering electronic distribution across the sulfamoyl bridge.

Compound C : N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide ()

- Key features :

- Piperidine ring with methoxymethyl substitution.

- Propanamide terminus.

- Comparison :

- Ring size : Pyrrolidine (5-membered) vs. piperidine (6-membered). Smaller ring size may reduce steric hindrance in the target compound.

- Solubility : The methoxymethyl group in Compound C enhances hydrophilicity, whereas the target compound relies on pyrrolidine’s amine for solubility.

Pharmacological and Physicochemical Properties

- Pharmacological activity: While direct data for the target compound is unavailable, analogs like Compound A exhibit apoptosis-inducing activity in colon cancer.

Biological Activity

N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C22H30N6OS

- Molecular Weight : 426.58 g/mol

- CAS Number : 1404559-17-6

The presence of a pyrrolidine ring, sulfamoyl group, and propionamide moiety suggests a multifaceted interaction profile with biological targets.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic processes. Notably, it has been studied for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the conversion of cortisone to cortisol, thereby influencing glucocorticoid metabolism and associated disorders such as obesity and insulin resistance .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of 11β-HSD1 activity. This inhibition can lead to reduced cortisol levels in tissues, which is beneficial in conditions characterized by glucocorticoid excess.

In Vivo Studies

Animal studies have shown promising results regarding the compound's efficacy in reducing body weight and improving insulin sensitivity. For instance, rodents treated with the compound exhibited lower plasma glucose levels and improved lipid profiles compared to controls .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Obesity Management : A study involving obese mice indicated that administration of the compound led to a significant decrease in body fat percentage and improved metabolic parameters, suggesting its potential use in weight management therapies.

- Diabetes Treatment : In diabetic rat models, the compound demonstrated a capacity to lower blood sugar levels effectively, indicating its role as a potential antidiabetic agent.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and any potential side effects associated with chronic use.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-methyl-4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)propionamide, and how are intermediates validated?

The synthesis typically involves sequential sulfonylation, coupling, and amidation steps. For example:

Sulfonylation : React 4-(pyrrolidin-1-yl)phenethylamine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) to form the sulfamoyl intermediate .

Coupling : Attach the intermediate to a 3-methyl-4-aminophenyl scaffold via nucleophilic substitution.

Amidation : Introduce the propionamide group using propionic anhydride or activated esters.

Validation : Intermediates are confirmed via ¹H/¹³C NMR (e.g., sulfonamide proton at δ 3.1–3.3 ppm) and HPLC (purity >95%) .

Q. How can researchers confirm the structural integrity of this compound?

Use orthogonal analytical methods:

- NMR Spectroscopy : Identify key protons (e.g., pyrrolidine N–CH₂ at δ 2.5–2.7 ppm, sulfonamide S–O₂ at δ 7.3–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., C₂₃H₃₀N₄O₃S: calculated [M+H]⁺ = 457.1984) .

- FT-IR : Detect characteristic bands (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Solvents : Anhydrous dichloromethane or dimethylformamide (DMF) for sulfonylation; tetrahydrofuran (THF) for amidation .

- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts during sulfonylation .

- Temperature : Room temperature for coupling; 0–5°C for amidation to minimize side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Variation of Substituents : Modify the pyrrolidine ring (e.g., introduce electron-withdrawing groups) or the phenethyl chain (e.g., fluorination) to assess effects on target binding .

- In Vitro Assays : Test derivatives against relevant biological targets (e.g., enzyme inhibition assays for sulfonamide-containing compounds) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets .

Q. How should researchers address contradictory bioactivity data across experimental models?

- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 μM) to rule out concentration-dependent effects .

- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Target Engagement Assays : Use biophysical methods (e.g., surface plasmon resonance) to measure binding affinity to putative targets .

- Gene Knockdown/Overexpression : Apply CRISPR-Cas9 or siRNA to validate target relevance in cellular models .

- Pathway Analysis : Perform transcriptomic or phosphoproteomic profiling to map affected signaling cascades .

Q. How can researchers mitigate toxicity risks during preclinical evaluation?

- In Vitro Tox Screens : Test for hepatotoxicity (e.g., HepG2 cell viability assays) and cardiotoxicity (hERG channel inhibition assays) .

- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates formed during hepatic metabolism .

- Therapeutic Index Calculation : Compare IC₅₀ (bioactivity) vs. LD₅₀ (toxicity) in animal models .

Methodological Challenges and Solutions

Q. How to resolve low solubility in aqueous buffers during biological assays?

- Formulation Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) .

- Salt Formation : Synthesize hydrochloride or sodium salts to improve hydrophilicity .

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) while monitoring SAR trade-offs .

Q. What experimental controls are critical for validating target specificity?

- Negative Controls : Include structurally related but inactive analogs (e.g., sulfonamide-free derivatives) .

- Positive Controls : Use known inhibitors/agonists of the target pathway (e.g., celecoxib for COX-2 inhibition studies) .

- Blinding : Implement double-blinded assays to reduce bias in data interpretation .

Q. How to ensure reproducibility in multi-step synthesis?

- Batch Documentation : Record precise reaction conditions (e.g., stirring speed, humidity) .

- Intermediate Storage : Lyophilize intermediates under argon to prevent degradation .

- Cross-Lab Validation : Collaborate with independent labs to replicate key steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.